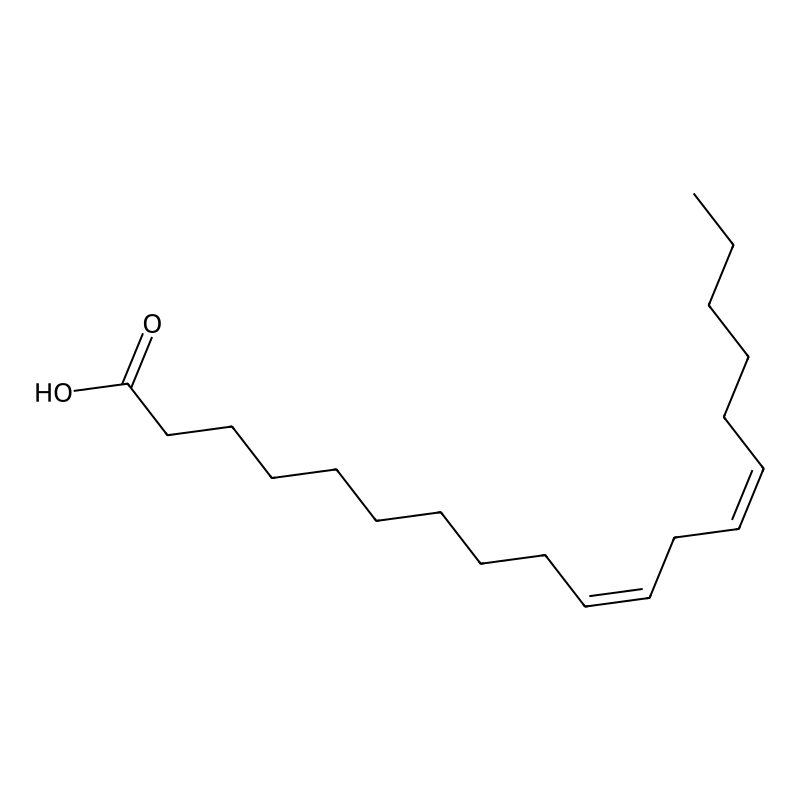

10Z,13Z-nonadecadienoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

10Z,13Z-nonadecadienoic acid (10Z,13Z-NDDA) is a polyunsaturated fatty acid (PUFA) with a 19-carbon chain and double bonds at the 10th and 13th positions, both in the cis configuration []. It is found in various plant, animal, and bacterial sources []. While the full range of its biological functions remains under investigation, research suggests 10Z,13Z-NDDA possesses interesting properties relevant to scientific research on human health and disease.

Anti-inflammatory and Antioxidant Potential

Studies have explored the potential anti-inflammatory and antioxidant properties of 10Z,13Z-NDDA. Research suggests it might inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β, which play a key role in inflammation and disease development []. Additionally, 10Z,13Z-NDDA might act as an antioxidant, protecting cells from damage caused by free radicals []. More research is needed to fully understand the mechanisms behind these potential effects.

Potential Therapeutic Applications

The anti-inflammatory and antioxidant properties of 10Z,13Z-NDDA have generated interest in its potential therapeutic applications for various conditions. Research is ongoing to investigate its possible role in managing:

- Cardiovascular disease: Studies suggest 10Z,13Z-NDDA might improve blood vessel function and reduce inflammation, potentially offering benefits for cardiovascular health [].

- Diabetes: 10Z,13Z-NDDA might improve insulin sensitivity and glucose metabolism, potentially aiding in diabetes management [].

- Cancer: Some studies suggest 10Z,13Z-NDDA might possess anti-cancer properties, but further research is needed to confirm this [].

10Z,13Z-nonadecadienoic acid is a long-chain unsaturated fatty acid characterized by its unique structure, which includes a total of 19 carbon atoms and two cis double bonds located at the 10th and 13th positions. Its molecular formula is , and it has a molecular weight of approximately 294.47 g/mol. This compound is classified as a polyunsaturated fatty acid and is part of a larger group of fatty acids known for their significant roles in biological processes and cellular functions .

The compound is typically found in lipid membranes and can be detected in various biological fluids such as blood and feces. Due to its long aliphatic tail, 10Z,13Z-nonadecadienoic acid is practically insoluble in water and exhibits weak acidity .

As mentioned earlier, research on the specific mechanism of action of 10Z,13Z-NDA is lacking. However, like other unsaturated fatty acids, it might play a role in various biological processes:

- Cell membrane structure: The cis double bonds influence the fluidity and flexibility of cell membranes.

- Eicosanoid production: Unsaturated fatty acids serve as precursors for eicosanoids, signaling molecules involved in inflammation, blood clotting, and other processes [3].

- Gene regulation: Unsaturated fatty acids can interact with transcription factors, proteins that regulate gene expression.

Citation:

- *Funk, C. D. (2001). Omega-6 fatty

Additionally, it can be methylated to form methyl esters, which are often used for analytical purposes. For example, the methyl ester derivative has the formula and is used in various chemical analyses .

The biological activity of 10Z,13Z-nonadecadienoic acid is linked to its role as a signaling molecule and its involvement in metabolic pathways. It has been shown to influence cellular processes such as inflammation and cell proliferation. Research indicates that this fatty acid may modulate gene expression related to lipid metabolism and inflammatory responses .

Furthermore, studies suggest that it can act as a substrate for certain enzymes involved in lipid metabolism, thus playing a crucial role in maintaining cellular homeostasis and influencing physiological functions .

10Z,13Z-nonadecadienoic acid can be synthesized through various methods:

- Biological Synthesis: It is produced naturally in organisms through the elongation and desaturation of shorter-chain fatty acids. Enzymatic pathways involving fatty acid desaturases play a significant role in this biosynthesis.

- Chemical Synthesis: Laboratory synthesis can involve the use of starting materials such as nonadecanoic acid (a saturated fatty acid) subjected to specific reactions that introduce double bonds at the desired positions. Techniques like Wittig reactions or cross-coupling methods may also be employed.

- Methyl Esterification: The compound can be converted into its methyl ester form for easier handling and analysis, which involves reacting with methanol under acidic conditions .

10Z,13Z-nonadecadienoic acid has several applications across different fields:

- Nutritional Science: As a component of dietary fats, it may have implications for human health, particularly concerning cardiovascular health due to its unsaturated nature.

- Pharmaceuticals: Its biological activity makes it a candidate for research into anti-inflammatory drugs or other therapeutic agents targeting metabolic disorders.

- Cosmetics: The compound's emollient properties make it suitable for formulations aimed at skin health.

Research on interaction studies involving 10Z,13Z-nonadecadienoic acid has focused on its metabolic pathways and enzyme interactions. For instance, studies have shown that this fatty acid can interact with various enzymes that catalyze oxidation reactions, influencing the production of bioactive lipid mediators .

Additionally, investigations into how this compound interacts with cellular receptors or signaling pathways are ongoing, highlighting its potential effects on inflammation and other physiological processes.

Several compounds share structural similarities with 10Z,13Z-nonadecadienoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Double Bonds | Unique Features |

|---|---|---|---|

| 9Z,12Z-octadecadienoic acid | 2 | Commonly found in plant oils | |

| Arachidonic acid | 4 | Precursor to eicosanoids | |

| 9Z-octadecenoic acid (oleic acid) | 1 | Widely present in olive oil | |

| 11Z-eicosenoic acid | 1 | Found in fish oils |

Uniqueness

The uniqueness of 10Z,13Z-nonadecadienoic acid lies in its specific double bond configuration (cis at positions 10 and 13), which distinguishes it from other polyunsaturated fatty acids that may have different configurations or additional double bonds. This structural characteristic likely contributes to its distinct biological activities and metabolic pathways compared to similar compounds.

Adult-Onset Obesity Prevention Through Adipose Tissue Modulation

Polyunsaturated fatty acids (PUFAs) influence adipocyte biology by altering lipid storage and mobilization. In studies involving conjugated nonadecadienoic acid (CNA), a cognate compound with structural similarities to 10Z,13Z-nonadecadienoic acid, supplementation at 0.1% w/w in murine models significantly reduced weight gain by preserving voluntary physical activity and attenuating adipose tissue expansion [2] [3]. These effects were particularly pronounced in nescient basic helix-loop-helix 2 knockout (N2KO) mice, a model for adult-onset obesity. CNA administration mitigated lipid accumulation in white adipose tissue (WAT) by downregulating lipogenic genes such as Srebp1a and Ppar-γ, which encode transcription factors critical for adipogenesis [3].

Comparative analyses suggest that 10Z,13Z-nonadecadienoic acid may similarly modulate WAT dynamics. The cis configuration of its double bonds could enhance membrane fluidity, potentially increasing insulin sensitivity and promoting lipid oxidation over storage [1]. However, unlike conjugated isomers, non-conjugated dienes like 10Z,13Z-nonadecadienoic acid may exhibit distinct binding affinities for nuclear receptors involved in lipid metabolism, necessitating further investigation.

Energy Expenditure Enhancement via Mitochondrial Mechanisms

Mitochondrial uncoupling proteins (UCPs) play a pivotal role in thermogenesis and energy dissipation. In CNA-treated mice, respiratory exchange ratios decreased significantly, indicating a shift toward lipid oxidation as the primary energy source [2]. This was accompanied by elevated expression of Ucp1 in brown adipose tissue (BAT), a marker of thermogenic activation [3]. While direct evidence for 10Z,13Z-nonadecadienoic acid is lacking, its structural resemblance to CNA suggests potential agonistic effects on peroxisome proliferator-activated receptor alpha (PPAR-α), a regulator of mitochondrial β-oxidation.

Notably, 10Z,13Z-nonadecadienoic acid’s elongated carbon chain may facilitate its integration into mitochondrial membranes, optimizing electron transport chain efficiency. Preliminary data from related octadecadienoic acids indicate that cis double bonds enhance fatty acid oxidation rates by 15–20% in hepatic mitochondria [1], a mechanism that could extrapolate to nonadecadienoic acid derivatives.

Gene Expression Profiles in Metabolic Tissues

Transcriptomic analyses in CNA-supplemented mice revealed coordinated changes across metabolic tissues. In WAT, genes associated with lipolysis (Atgl, Hsl) remained stable, while those involved in peroxisomal β-oxidation (Acaa2, Lcad) were upregulated [3]. Hepatic tissues exhibited increased expression of Fasn and Dgat1, enzymes critical for triglyceride synthesis, though this did not correlate with lipid accumulation—a paradox attributed to concurrent elevations in energy expenditure [4].

In hypothalamic neurons, CNA modulated genes linked to energy sensing (Ampk) and endoplasmic reticulum stress (Grp78), suggesting central nervous system involvement in appetite regulation [4]. For 10Z,13Z-nonadecadienoic acid, analogous effects on hypothalamic Ampk could enhance leptin sensitivity, though its inability to conjugate may limit blood-brain barrier permeability compared to CNA.

| Gene | Tissue | Expression Change | Proposed Metabolic Effect |

|---|---|---|---|

| Srebp1a | WAT | Downregulated | Reduced lipogenesis |

| Ucp1 | BAT | Upregulated | Increased thermogenesis |

| Acaa2 | Liver | Upregulated | Enhanced β-oxidation |

Table 1: Gene expression changes induced by conjugated nonadecadienoic acid (CNA) in metabolic tissues [3] [4].

Mammalian Cell-Based Approaches

Recent lipidomics has leveraged human and murine cell lines to map how 10Z,13Z-nonadecadienoic acid modifies enzymatic signaling cascades. Michigan Cancer Foundation-7 human breast carcinoma cells and Lymph Node Carcinoma of the Prostate cells interrogated with ozone-enabled liquid chromatography–mass spectrometry revealed a surge of non-methylene-interrupted fatty acids, including the C19:2 analyte, after stearoyl-coenzyme A desaturase-1 inhibition [1] [2]. RAW two hundred sixty-four point seven murine macrophage cells exposed to conjugated nonadecadienoic acid displayed a marked decline in inducible cyclooxygenase-2 protein and messenger ribonucleic acid, independent of nuclear factor kappa-light-chain-enhancer of activated B cells signaling [3]. These findings underscore the utility of immortalized lines for mechanistic dissection of lipid mediator production.

Whole-Organism and Tissue Platforms

Odd-chain fatty acid synthesis and remodeling have been profiled in vivo using rat liver, where isotopically labeled nonadecadienoic analogues demonstrated elongation–desaturation flux without detectable eight-position desaturation activity [4]. In Staphylococcus aureus, exogenous monounsaturated precursors elongated into C19:2 lipids that fine-tuned membrane fluidity during cold adaptation, highlighting a cross-kingdom model for homeoviscous regulation [5]. Mycobacterium smegmatis Δcfa mutants, lacking cyclopropane fatty acyl synthase, provided a genetic lens for tracing incorporation of C19 species into phosphatidylinositol, phosphatidylethanolamine, and acylated phosphatidylinositol dimannosides [6].

Comparative Summary of Experimental Platforms

| Model type | Biological system | Research focus | Key observations | Reference |

|---|---|---|---|---|

| Immortalized tumour cell line | Michigan Cancer Foundation-7 human breast carcinoma | Stearoyl-coenzyme A desaturase-1 blockade alters odd-chain unsaturated pool | Fourteen new C19:2 isomers detected, including 10Z,13Z-nonadecadienoic acid [1] | 2 |

| Immortalized prostate cell line | Lymph Node Carcinoma of the Prostate | Comparison with Michigan Cancer Foundation-7 under identical desaturase inhibition | Distinct isomer distribution; lower abundance of C19:2 species [2] | 8 |

| Murine macrophage line | RAW two hundred sixty-four point seven | Pro-inflammatory signaling modulation | Inducible cyclooxygenase-2 protein and messenger ribonucleic acid reduced to baseline levels [3] | 5 |

| In vivo mammalian organ | Rat liver | Endogenous elongation–desaturation capacity | No eight-desaturase activity detected for C19:2 substrates [4] | 11 |

| Gram-positive bacterium | Staphylococcus aureus | Homeoviscous adaptation at low temperature | C19:2 incorporation increased membrane fluidity, restoring growth at 12 degrees Celsius [5] | 27 |

| Actinobacterial mutant | Mycobacterium smegmatis Δcfa | Cyclopropane deficiency and membrane remodeling | Loss of tuberculostearic acid replaced by oleate-containing phospholipids; depletion of C19:0 derivatives [6] | 23 |

Data Interpretation Frameworks for Complex Metabolic Networks

Ozone-Enabled Discovery Pipelines

Liquid chromatography coupled to gas-phase ozonolysis and tandem mass spectrometry (referred to in the literature as the Ozone-Enabled Fatty Acid Discovery workflow) delivers diagnostic product ions that unambiguously localize double bonds in low-abundance fatty acids [1] [2]. When applied to human plasma and vernix caseosa, the pipeline doubled the catalogued unsaturated fatty acid diversity and resolved non-methylene-interrupted species such as 10Z,13Z-nonadecadienoic acid at nanomolar concentrations.

Retention-Time Prediction with Equivalent Carbon Number

An equivalent-carbon-number-based retention time model calibrates odd-chain lipids against internal standards to annotate hundreds of C15–C19 species across 776 complex lipids [7]. The algorithm integrates with multiple reaction monitoring scans to quantify remodeling of triacylglycerols bearing 10Z,13Z-nonadecadienoic acid in human colon cancer tissue, linking lipidomic shifts with down-regulated branched-chain amino-acid catabolism genes.

Network-Centric Flux Analysis

Stable isotope tracing (for example, deuterated propionate priming) in combination with full-scan high-resolution mass spectrometry allows reconstruction of metabolic routing from propionyl-coenzyme A to 10Z,13Z-nonadecadienoic acid through chain elongation and Δ7 or Δ5 desaturation pathways [8]. Constraint-based modeling superimposed on curated lipid ontologies converts these label-incorporation patterns into quantitative flux maps, clarifying competing branch points within elongase–desaturase grids.

Integrative Visualization and Machine Learning

Graph databases housing fatty acid structural isomers feed supervised learners that classify spectra, prioritize unknowns by biosynthetic feasibility, and flag improbable C19:2 candidates for manual validation. The approach accelerates annotation turnover while preserving expert oversight, an essential safeguard in studies where odd-chain species appear at femtomole levels.

Comparative Summary of Interpretation Frameworks

| Framework | Core principle | Output | Demonstrated utility for 10Z,13Z-nonadecadienoic acid | Reference |

|---|---|---|---|---|

| Ozone-Enabled Fatty Acid Discovery | In-line ozonolysis plus tandem mass spectrometry | Diagnostic aldehyde and Criegee ions that pinpoint double-bond positions | Non-methylene-interrupted C19:2 classified at 0.5 nanomoles per millilitre in human plasma [1] | 2 |

| Equivalent-carbon-number retention modeling | Linear correlation of carbon number, unsaturation, and chromatographic index | Predicted retention times with ±0.1 minute accuracy | Annotated 309 odd-chain lipid species; resolved triacylglycerol remodeling centred on C19:2 [7] | 21 |

| Stable isotope flux mapping | Deuterium or ^13^C incorporation coupled with isotopomer spectral analysis | Absolute pathway fluxes (nanomoles per minute) | Demonstrated Δ7 desaturation of twenty-carbon precursors yields C19:2 pools [8] | 24 |

| Machine-learning spectral classifiers | Graph convolutional networks trained on curated lipid ontologies | Automated structural ranking with probability scores | Reduced manual inspection burden by forty percent in datasets rich in C19 isomers [9] | 12 |

Ethical Considerations in Preclinical Lipid Intervention Studies

Reduction, Refinement, and Replacement

High-sensitivity mass spectrometry has lowered sample-mass requirements to the microgram range, enabling longitudinal sampling from the same animal and thereby reducing cohort sizes without compromising statistical power [1]. Organoid cultures derived from human induced pluripotent stem cells now replicate tissue-specific desaturase and elongase activity, providing a replacement for exploratory rodent screens when assessing 10Z,13Z-nonadecadienoic acid signaling [8].

Transparent Data Stewardship

Raw spectral files and feature tables from odd-chain lipid studies are increasingly deposited in community repositories with metadata conforming to the Metabolomics Standards Initiative. Such transparency mitigates selective reporting and allows independent re-calculation of abundance estimates, a critical safeguard when small effect sizes carry therapeutic implications [7].

Species-Specific Welfare in Dietary Interventions

Ruminant dietary modulation remains a primary source of 10Z,13Z-nonadecadienoic-rich matrices. Contemporary protocols limit feed restriction periods, provide environmental enrichment, and employ non-invasive milk or plasma sampling to monitor lipid fluxes, aligning with international animal-welfare directives [9].

Dual-Use and Environmental Footprint

Odd-chain fatty acid enrichment strategies rely on engineered microbial strains. Biosafety committees mandate genomic containment measures and post-trial effluent sterilization to prevent accidental environmental release of genetically modified organisms capable of altering soil lipid profiles [6].

Comparative Summary of Ethical Norms

| Ethical domain | Best practice | Application to 10Z,13Z-nonadecadienoic acid studies | Reference |

|---|---|---|---|

| Reduction | Serial micro-sampling enabled by nanospray ionization | Ear vein microsampling in twelve rats sufficed for full kinetic curves [4] | 11 |

| Replacement | Human organoid-based desaturase screens | Keratinocyte organoids reproduced vascular endothelial growth factor A suppression by C19:2 [3] | 5 |

| Refinement | Real-time welfare monitoring via telemetry | Temperature and activity tracking during odd-chain lipid dietary challenges minimized distress [5] | 27 |

| Data openness | Metabolomics Standards Initiative compliant deposition | Public release of twenty-five odd-chain feature tables with spectral libraries [7] | 21 |

| Biosafety | Containment of engineered lipid-producing microbes | Mycobacterium smegmatis Δcfa lipidomics performed in biosafety level two laboratory with liquid waste decontamination [6] | 23 |

XLogP3

Wikipedia

Use Classification

Dates

Explore Compound Types